molecular formula C16H26N4O4 B13182901 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13182901
M. Wt: 338.40 g/mol
InChI Key: HVUHFZQSQHKGKJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The compound 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid derives its systematic name from the hierarchical prioritization of functional groups and substituents according to IUPAC guidelines. The parent heterocycle is the 1H-1,2,3-triazole ring, numbered such that the nitrogen atom at position 1 is bonded to the piperidin-3-yl group. The carboxylic acid (-COOH) at position 4 and the propyl (-CH₂CH₂CH₃) group at position 5 complete the triazole substitution pattern.

The 1-[(tert-butoxy)carbonyl]piperidin-3-yl substituent at position 1 consists of a piperidine ring modified at the nitrogen by a tert-butoxycarbonyl (Boc) protecting group. The Boc group is designated as a prefix to the piperidine system, with the carbonyl (C=O) bonded directly to the nitrogen. The stereochemistry of the piperidine ring is not explicitly defined in the name, implying that the compound may exist as a racemic mixture or that stereochemical considerations are not pertinent to its classification.

Isomeric possibilities arise from two primary factors:

  • Regioisomerism : The 1,2,3-triazole ring could theoretically adopt alternative substitution patterns (e.g., 1,4-disubstituted isomers). However, the specified numbering (1H-1,2,3-triazole) fixes the nitrogen atoms at positions 1–3, eliminating regioisomeric ambiguity.
  • Conformational isomerism : The piperidine ring may adopt chair or boat conformations, though these do not constitute distinct structural isomers under standard nomenclature rules.

Structural Relationship to Piperidine-Triazole Hybrid Scaffolds

Piperidine-triazole hybrids represent a pharmacologically significant scaffold due to their dual capacity for hydrogen bonding (via the triazole) and conformational flexibility (via the piperidine). In this compound, the triazole’s nitrogen atoms enable dipole-dipole interactions with biological targets, while the piperidine’s chair conformation allows spatial adaptation to binding pockets.

Key Structural Features:

  • Triazole-carboxylic acid moiety : The carboxylic acid at position 4 enhances water solubility and provides a site for further derivatization (e.g., amide bond formation).
  • Boc-protected piperidine : The tert-butoxycarbonyl group shields the piperidine nitrogen, improving stability during synthetic workflows.
  • Propyl side chain : The hydrophobic propyl group at position 5 balances the compound’s lipophilicity, influencing membrane permeability.
Table 1: Comparative Analysis of Piperidine-Triazole Hybrids
Feature This Compound Piperidyl-Triazole Ureas Boc-Protected Analogs
Triazole Substitution 1,4,5-Trisubstituted 1,4-Disubstituted 1,4-Disubstituted
Piperidine Modification Boc at N1, 3-position Benzyl at 2-position Boc at N1, 4-position
Key Functional Group Carboxylic acid Urea Carboxylic acid

The structural divergence from urea-based hybrids (e.g., piperidyl-1,2,3-triazole ureas) lies in the replacement of the urea moiety with a carboxylic acid, altering hydrogen-bonding potential and metabolic stability.

Comparative Analysis with Analogous Trifluoromethyl and Difluoromethyl Derivatives

The propyl group at position 5 distinguishes this compound from fluorinated analogs (e.g., trifluoromethyl or difluoromethyl derivatives), which exhibit distinct electronic and steric profiles.

Electronic Effects:

  • Propyl group : Electron-donating alkyl chain increases electron density at the triazole ring, potentially enhancing nucleophilic reactivity at the carboxylic acid.
  • Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect reduces electron density, stabilizing the triazole against electrophilic attack but increasing oxidative stability.
  • Difluoromethyl (-CF₂H) : Moderately electron-withdrawing, with hydrogen-bonding capacity via the -CF₂H group.

Physicochemical Properties:

Table 2: Substituent Effects on Triazole Derivatives
Substituent (Position 5) logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Propyl (-CH₂CH₂CH₃) 1.8 1 4
Trifluoromethyl (-CF₃) 2.1 1 5
Difluoromethyl (-CF₂H) 1.9 2 5

Data derived from analogous compounds.

The propyl derivative’s lower logP (1.8 vs. 2.1 for -CF₃) suggests improved aqueous solubility, which may enhance bioavailability in polar biological environments. Conversely, trifluoromethyl analogs benefit from enhanced metabolic stability due to the fluorine atoms’ resistance to enzymatic oxidation.

Steric Considerations:

  • The propyl group’s linear conformation occupies ~98 ų of van der Waals volume, compared to ~75 ų for -CF₃, potentially affecting binding pocket accommodation.
  • Fluorinated groups introduce steric hindrance via their tetrahedral geometry, which may limit rotational freedom in constrained environments.

Properties

Molecular Formula

C16H26N4O4

Molecular Weight

338.40 g/mol

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-5-propyltriazole-4-carboxylic acid

InChI

InChI=1S/C16H26N4O4/c1-5-7-12-13(14(21)22)17-18-20(12)11-8-6-9-19(10-11)15(23)24-16(2,3)4/h11H,5-10H2,1-4H3,(H,21,22)

InChI Key

HVUHFZQSQHKGKJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NN1C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as a ketone or aldehyde, followed by cyclization.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).

    Final Coupling: The piperidine and triazole moieties are coupled together under appropriate conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5 of the Triazole Ring

  • Molecular Weight: 346.33 g/mol (vs. ~332.35 g/mol for the propyl analog) .
  • 1-(4-tert-Butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1096911-74-8)

    • Molecular Formula : C16H21N3O2
    • Key Difference : Aromatic 4-tert-butylphenyl substituent at position 1 instead of Boc-piperidin-3-yl. This increases hydrophobicity and may reduce solubility in aqueous media .

Variations in Piperidine Substituent Position

  • 1-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

    • Key Difference : The Boc group is attached to piperidin-4-yl instead of piperidin-3-yl. This positional isomerism could affect conformational flexibility and receptor binding due to altered spatial orientation .

Carboxylic Acid Position and Substituent Absence

  • This alters hydrogen-bonding capacity and electronic distribution .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent (Position 1) Substituent (Position 5) Molecular Weight (g/mol)
Target Compound N/A C14H22N4O4 Boc-piperidin-3-yl Propyl ~332.35
5-(Difluoromethyl) analog 2060045-99-8 C14H20F2N4O4 Boc-piperidin-3-yl Difluoromethyl 346.33
4-tert-Butylphenyl analog 1096911-74-8 C16H21N3O2 4-tert-Butylphenyl Propyl 287.36
Piperidin-4-yl isomer N/A C14H20F2N4O4 Boc-piperidin-4-yl Difluoromethyl 346.33
5-Carboxylic acid analog 1955524-20-5 C13H20N4O4 Boc-piperidin-4-yl None 296.33

Key Structural and Functional Insights

  • Click Chemistry Utility : The triazole core in the target compound is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for generating stable heterocycles ().
  • Boc Protection : Enhances solubility during synthesis but may require cleavage for biological activity, as seen in prodrug strategies .
  • Substituent Effects: Propyl vs. Piperidine Position: 3-yl vs. 4-yl substitution alters spatial orientation, impacting interactions with chiral binding sites .

Biological Activity

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a piperidine ring, a triazole moiety, and a carboxylic acid group, making it a versatile candidate for various therapeutic applications.

Structural Characteristics

The compound's structure is characterized by:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Triazole Moiety : A five-membered ring containing three nitrogen atoms, known for its role in drug design.
  • Carboxylic Acid Group : Imparts acidity and the ability to form hydrogen bonds.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the piperidine ring from simple precursors.
  • Protection of amines with a tert-butoxycarbonyl (Boc) group.
  • Introduction of the triazole ring through cycloaddition reactions.
  • Addition of the propyl side chain and carboxylic acid functionality.

The biological activity of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is attributed to its ability to interact with various molecular targets, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It can alter receptor functions, affecting signaling pathways relevant to therapeutic applications such as anti-inflammatory and antitumor effects.

Biological Activity

Research indicates that this compound may exhibit significant biological activity through various mechanisms:

Antiviral Activity

Studies have shown that triazole derivatives can exhibit antiviral properties. For instance, related compounds have demonstrated potent activity against HIV protease, suggesting that similar mechanisms may be applicable to this compound. The interaction with viral enzymes could inhibit viral replication effectively .

Antitumor Potential

Compounds containing triazole rings have been investigated for their antitumor activities. Their ability to inhibit specific enzymes involved in cancer cell proliferation makes them candidates for further research in oncology.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological molecules. These studies often involve:

  • Binding Affinity Assays : To determine how strongly the compound binds to its targets.
  • Cell Culture Experiments : To evaluate the efficacy of the compound in inhibiting cellular processes.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

StudyFindings
Study 1Demonstrated that triazole compounds can inhibit HIV protease with IC50 values in low nanomolar ranges .
Study 2Showed that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents.
Study 3Investigated the enzyme inhibition properties of similar compounds, revealing significant effects on metabolic pathways relevant to disease states.

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